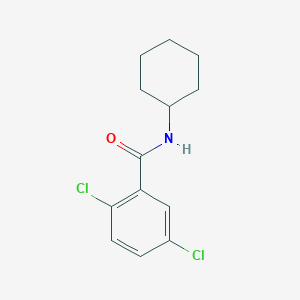![molecular formula C21H17BrN4O3S B2595481 3-(3-Bromofenil)-6-({[3-(3,4-dimetoxi-fenil)-1,2,4-oxadiazol-5-il]metil}sulfanil)piridazina CAS No. 1111290-57-3](/img/structure/B2595481.png)
3-(3-Bromofenil)-6-({[3-(3,4-dimetoxi-fenil)-1,2,4-oxadiazol-5-il]metil}sulfanil)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Ftalocianinas
Las ftalocianinas son un grupo de compuestos macrocíclicos ampliamente utilizados en el teñido de tejidos y la fabricación de semiconductores orgánicos. El compuesto en cuestión puede utilizarse en la síntesis de ftalocianinas monoisoméricas 1,8,15,22-sustituidas. Estos derivados son significativos debido a su estabilidad y propiedades electrónicas, lo que los hace adecuados para su uso en células fotovoltaicas y como colorantes industriales .
Desarrollo de Díadas de Fulereno
Las díadas de fulereno implican la combinación de fulerenos con otras moléculas para crear estructuras complejas con propiedades únicas. El compuesto en cuestión se puede emplear en la creación de díadas de ftalocianina-fulereno. Estas estructuras son particularmente interesantes por sus posibles aplicaciones en células solares orgánicas y como componentes en electrónica molecular .
Agentes Antibacterianos
El grupo bromofenil dentro del compuesto se ha asociado con actividad antibacteriana. Se podrían sintetizar y probar derivados de este compuesto para determinar su eficacia contra diversas cepas bacterianas. Esto podría conducir al desarrollo de nuevos fármacos antibacterianos o recubrimientos para dispositivos médicos para prevenir infecciones bacterianas .
Estudios de Fluorescencia
Los compuestos que contienen el grupo bromofenil a menudo exhiben fluorescencia. Esta propiedad se puede aprovechar en estudios biológicos para obtener imágenes y rastrear el movimiento de las moléculas dentro de las células. El compuesto podría usarse para desarrollar marcadores fluorescentes para la investigación en biología celular y diagnóstica .
Análisis de Propiedades Ópticas
La estructura única del compuesto sugiere que puede tener propiedades ópticas interesantes. La investigación sobre su conductividad óptica, propiedades dieléctricas e índice de refracción podría proporcionar información sobre nuevos materiales para dispositivos ópticos, como lentes, filtros o sensores .
Síntesis de Polímeros
La estructura del compuesto indica un potencial como monómero en la síntesis de polímeros. Los polímeros derivados de este compuesto podrían exhibir propiedades deseables como una mayor estabilidad térmica o conductividad eléctrica, lo que los hace adecuados para su uso en materiales de alto rendimiento .
Mecanismo De Acción
Bromophenyl Compounds
The bromophenyl group in the compound is a common feature in many biologically active molecules. Bromine atoms can significantly alter the lipophilicity and electronic properties of a molecule, potentially affecting its interaction with biological targets .
Dimethoxyphenyl Compounds
The dimethoxyphenyl group is often used as a protective group in organic synthesis, increasing the solubility and stability of the precursor .
Oxadiazole Compounds
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Sulfanylpyridazine Compounds
Sulfanyl groups (-SH) are known to interact with metal ions in proteins and enzymes, potentially affecting their function. Pyridazine is a diazine that consists of a six-membered ring containing two nitrogen atoms at opposite positions. It is used in the synthesis of various pharmaceutical drugs .
Propiedades
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYSHUXJLSEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)



![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)
![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)

![N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2595415.png)


![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2595421.png)
